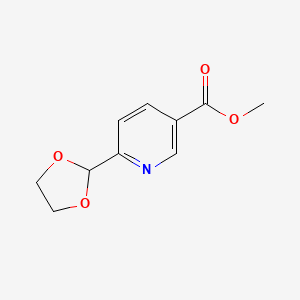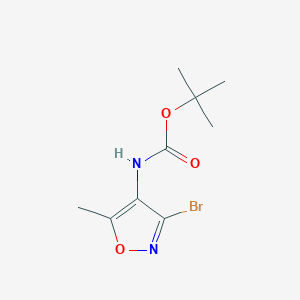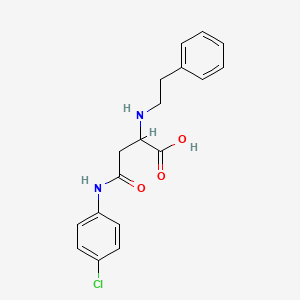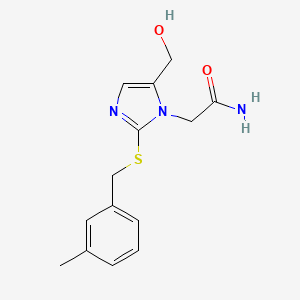
(2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H14N6O2S and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality (2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Heterocyclic compounds containing thiazol, pyrimidin, and oxadiazol moieties are of significant interest due to their diverse chemical properties and potential applications. For instance, the synthesis of novel thiazolyl and pyrazole derivatives has been explored for their potential antimicrobial and anticancer properties. These compounds are synthesized through various chemical reactions, highlighting the versatility and reactivity of thiazol, pyrimidin, and oxadiazol rings in forming complex structures (Pokhodylo et al., 2010), (Gein et al., 2020).
Applications in Scientific Research
The synthesized heterocyclic compounds have been evaluated for various biological activities, which could have implications in scientific research, particularly in developing new therapeutic agents.
Antimicrobial and Anticancer Properties : Several studies focus on the synthesis and evaluation of heterocyclic compounds for their antimicrobial and anticancer activities. These compounds have shown promise in inhibiting the growth of various bacterial and fungal strains, as well as exhibiting cytotoxic effects against cancer cell lines. This demonstrates their potential as leads for the development of new antimicrobial and anticancer drugs (Landage et al., 2019), (Pandya et al., 2019).
Photophysical Properties : The structural motifs present in these compounds also lend themselves to studies on their photophysical properties. For example, the synthesis of derivatives with large Stokes' shifts and their potential applications in developing luminescent materials have been explored. This research area is significant for the development of new materials for optical and electronic applications (Volpi et al., 2017).
Drug Design and Discovery : The detailed characterization and biological activity evaluation of these compounds contribute to drug design and discovery efforts. By understanding their interaction with biological targets, researchers can design more effective therapeutic agents with potential applications in treating various diseases (Farag & Fahim, 2019).
properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2S/c26-19(14-11-28-18(22-14)12-5-2-1-3-6-12)25-9-13(10-25)17-23-16(24-27-17)15-20-7-4-8-21-15/h1-8,11,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDMTQLFPLNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC(=NO4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-dimethoxyphenethyl)-2-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2711697.png)
![3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711699.png)
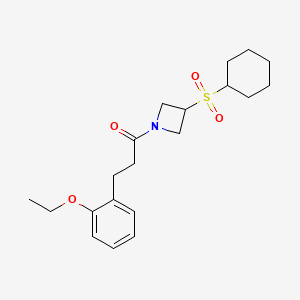
![2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2711702.png)


![2-[(3-Methylphenyl)amino]cyclopentan-1-ol](/img/structure/B2711707.png)
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)

